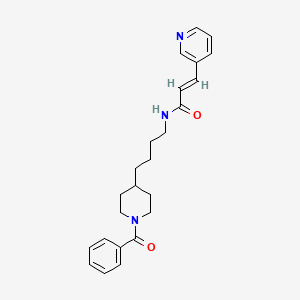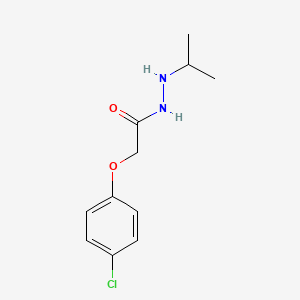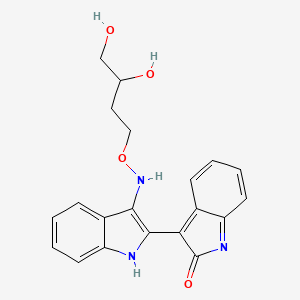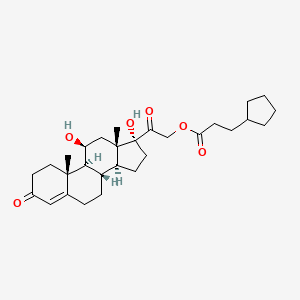
ダポリナド
概要
説明
ダポリナドは、FK866としても知られており、ニコチンアミドホスホリボシル転移酵素(NAMPT)の非常に特異的な阻害剤です。この酵素は、細胞代謝およびエネルギー産生に不可欠なニコチンアミドアデニンジヌクレオチド(NAD +)の生合成において重要な役割を果たしています。 NAMPTを阻害することにより、ダポリナドは腫瘍細胞のアポトーシスを誘導し、がん研究において有望な化合物となっています .
科学的研究の応用
Daporinad has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of NAMPT in cellular metabolism.
Biology: Investigated for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Explored as a potential therapeutic agent for various cancers, including melanoma, cutaneous T-cell lymphoma, and B-cell chronic lymphocytic leukemia.
Industry: Utilized in the development of novel anticancer drugs and as a reference compound in pharmacological studies
作用機序
ダポリナドは、ニコチンアミドホスホリボシル転移酵素を阻害することにより、細胞内のニコチンアミドアデニンジヌクレオチドレベルを枯渇させることにより作用します。この枯渇は、細胞代謝とエネルギー産生を阻害し、最終的に腫瘍細胞のアポトーシスを誘導します。 関与する分子標的と経路には、ニコチンアミドホスホリボシル転移酵素の阻害とそれに続くアポトーシス経路の活性化が含まれます .
類似化合物:
FK866: ダポリナドの別名で、同様の特性と用途があります。
APO866: ニコチンアミドホスホリボシル転移酵素に対して同様の阻害効果を持つ関連化合物です。
K22.175: 同一クラスの別の化合物で、同様の研究用途で使用されています.
独自性: ダポリナドは、ニコチンアミドホスホリボシル転移酵素に対する高い特異性と、腫瘍細胞に対する強力なアポトーシス効果によって特徴付けられます。 他の同様の化合物と比較して、ダポリナドは前臨床および臨床試験で有望な結果を示しており、がん研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
Daporinad plays a significant role in biochemical reactions as it specifically inhibits NAMPT . NAMPT is a rate-limiting enzyme involved in the generation of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biological processes . By inhibiting NAMPT, Daporinad disrupts the NAD-dependent metabolic processes, leading to a decrease in cellular energy production and eventually cell death .
Cellular Effects
Daporinad has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, particularly in tumor cells . This is achieved through the disruption of NAD-dependent metabolic processes, which leads to a decrease in cellular ATP levels . The impact of Daporinad on cell signaling pathways, gene expression, and cellular metabolism is largely due to its inhibition of NAMPT .
Molecular Mechanism
The molecular mechanism of Daporinad involves its binding to NAMPT, thereby inhibiting the enzyme’s activity . This inhibition disrupts the biosynthesis of NAD, a crucial coenzyme involved in various biological processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . The disruption of these processes leads to a decrease in cellular ATP levels, inducing apoptosis, particularly in tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Daporinad has shown to have temporal effects. It was found to be stable under various conditions: short-term (4 hours), long-term (2 weeks), and freeze/thaw (three cycles) . The effects of Daporinad on cellular function, including its impact on NAD-dependent metabolic processes and induction of apoptosis, have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Daporinad vary with different dosages. In intravenous pharmacokinetic studies of Daporinad in mice, it showed a linear pharmacokinetic tendency in the dose range from 5 to 10 mg/kg, but a non-linear pharmacokinetic tendency at a dose of 30 mg/kg .
Metabolic Pathways
Daporinad is involved in the NAD biosynthesis pathway by inhibiting the enzyme NAMPT . This disruption affects the metabolic flux and metabolite levels within the cell, leading to a decrease in cellular ATP levels and eventually inducing apoptosis .
Transport and Distribution
Given its role as a NAMPT inhibitor, it can be inferred that it may be distributed wherever NAMPT is present within the cell .
Subcellular Localization
The subcellular localization of Daporinad is also yet to be fully understood. Considering its mechanism of action, it is likely that Daporinad localizes to the same subcellular compartments as NAMPT
準備方法
合成経路および反応条件: ダポリナドの合成は、市販の出発物質から開始し、複数の工程を伴います。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .
工業生産方法: 工業用では、ダポリナドの生産は、費用対効果と効率を確保するために、最適化された合成経路を使用してスケールアップされます。 このプロセスには、大規模な反応器、反応パラメータの正確な制御、および製薬グレードのダポリナドを取得するための厳格な精製工程が含まれます .
3. 化学反応の分析
反応の種類: ダポリナドは、以下を含むさまざまな化学反応を起こします。
酸化: ダポリナドは、特定の条件下で酸化されて、酸化された誘導体になります。
還元: 還元反応は、ダポリナドを、異なる薬理学的特性を持つ還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、それぞれ独自の化学的および生物学的特性を持つ、ダポリナドのさまざまな誘導体が含まれます .
4. 科学研究への応用
ダポリナドは、以下を含む幅広い科学研究への応用があります。
化学: NAMPTの細胞代謝における役割を研究するためのツール化合物として使用されます。
生物学: アポトーシスやオートファジーなどの細胞プロセスに対する影響について調査されています。
医学: メラノーマ、皮膚T細胞リンパ腫、B細胞慢性リンパ性白血病など、さまざまながんの潜在的な治療薬として探求されています。
化学反応の分析
Types of Reactions: Daporinad undergoes various chemical reactions, including:
Oxidation: Daporinad can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert daporinad into reduced forms with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of daporinad, each with unique chemical and biological properties .
類似化合物との比較
FK866: Another name for daporinad, with similar properties and applications.
APO866: A related compound with similar inhibitory effects on nicotinamide phosphoribosyl transferase.
K22.175: Another compound in the same class, used in similar research applications.
Uniqueness: Daporinad is unique due to its high specificity for nicotinamide phosphoribosyl transferase and its potent apoptotic effects on tumor cells. Compared to other similar compounds, daporinad has shown promising results in preclinical and clinical studies, making it a valuable tool in cancer research .
特性
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNHDGDUADAGP-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026050 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-64-1, 201034-75-5, 658084-94-7 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658084-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK866 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPORINAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)


![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)








![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1663275.png)

